molecular formula C8H5ClFNS B2965129 2-Chloro-6-fluorobenzyl isothiocyanate CAS No. 1092350-26-9

2-Chloro-6-fluorobenzyl isothiocyanate

Cat. No. B2965129
CAS RN: 1092350-26-9
M. Wt: 201.64
InChI Key: BATGRUYLWCJYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Chemical Reactions Analysis

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate, are known to react with both amino and thiol groups, yielding various products such as thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .

Scientific Research Applications

Anticarcinogenic Potential

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate , have been studied for their anticarcinogenic properties. They are known to be biologically active products resulting from the hydrolysis of glucosinolates found in cruciferous vegetables . These compounds have shown promise in chemoprevention due to their ability to modulate enzymes involved in carcinogen metabolism and to induce apoptosis in malignant cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of isothiocyanates make them candidates for treating chronic inflammation-related conditions. They have been shown to inhibit the production of pro-inflammatory mediators and may play a role in preventing inflammatory diseases .

Antioxidative Effects

Isothiocyanates have antioxidative capabilities, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases. Their ability to activate antioxidant defense systems in the body is a key area of interest in reducing the risk of various oxidative stress-induced conditions .

Neuroprotective Effects

Research has indicated that isothiocyanates may offer neuroprotective benefits. Sulforaphane, a well-studied isothiocyanate, has been shown to counteract amyloid β (Aβ) aggregation in Alzheimer’s disease, suggesting that similar compounds could have potential applications in the prevention of neurodegenerative diseases .

Antimicrobial Activity

Isothiocyanates have demonstrated antimicrobial properties against a variety of pathogens. Their mechanism of action includes disrupting microbial membranes and interfering with microbial metabolism, which could make them useful as natural preservatives or in developing new antimicrobial agents .

Safety and Hazards

While specific safety data for 2-Chloro-6-fluorobenzyl isothiocyanate was not found, a related compound, 2-Chloro-6-fluorobenzyl bromide, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATGRUYLWCJYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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